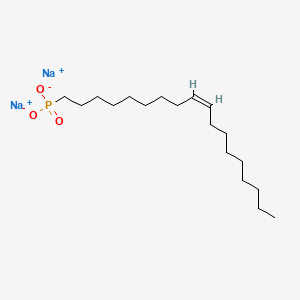
Sodium (Z)-octadec-9-en-1-yl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (Z)-octadec-9-en-1-yl phosphonate is a phosphonate compound characterized by the presence of a long aliphatic chain and a phosphonate group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications. The presence of the (Z)-configuration indicates that the double bond in the aliphatic chain is in the cis configuration, which can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-octadec-9-en-1-yl phosphonate typically involves the reaction of octadec-9-en-1-ol with a phosphonating agent such as phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3). The reaction is usually carried out in the presence of a base like sodium hydroxide (NaOH) to neutralize the hydrochloric acid (HCl) formed during the reaction. The general reaction scheme is as follows:
Octadec-9-en-1-ol+PCl3+NaOH→Sodium (Z)-octadec-9-en-1-yl phosphonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (Z)-octadec-9-en-1-yl phosphonate can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The double bond in the aliphatic chain can be reduced to form the corresponding saturated compound.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated aliphatic phosphonates.
Substitution: Phosphonate esters and amides.
Wissenschaftliche Forschungsanwendungen
Sodium (Z)-octadec-9-en-1-yl phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Sodium (Z)-octadec-9-en-1-yl phosphonate is primarily attributed to its surfactant properties. The compound can interact with lipid membranes, disrupting their structure and function. This interaction is facilitated by the amphiphilic nature of the molecule, with the hydrophobic aliphatic chain embedding into lipid bilayers and the hydrophilic phosphonate group interacting with the aqueous environment. This disruption can lead to increased membrane permeability and potential antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate (SDS): Another surfactant with a shorter aliphatic chain.
Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage in the aliphatic chain.
Sodium stearoyl lactylate: A surfactant with a lactylate group.
Uniqueness: Sodium (Z)-octadec-9-en-1-yl phosphonate is unique due to its long aliphatic chain and the presence of a phosphonate group, which imparts distinct chemical and physical properties. The (Z)-configuration of the double bond also influences its interaction with lipid membranes, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
61392-10-7 |
|---|---|
Molekularformel |
C18H35Na2O3P |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
disodium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C18H37O3P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |
InChI-Schlüssel |
OVYRNOBRPQGGAF-XXAVUKJNSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



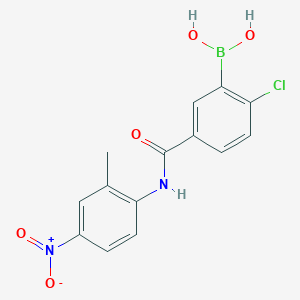

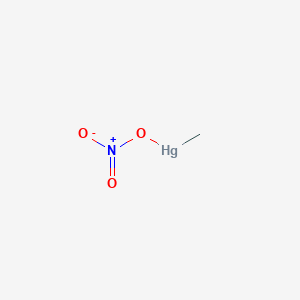
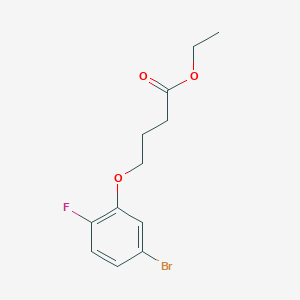
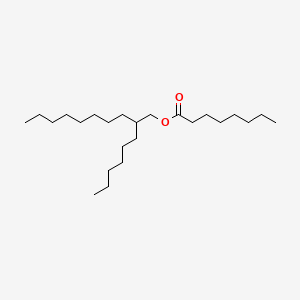
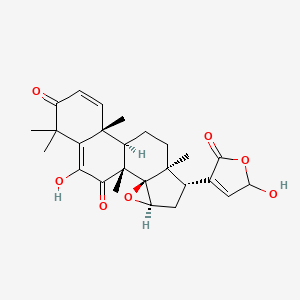
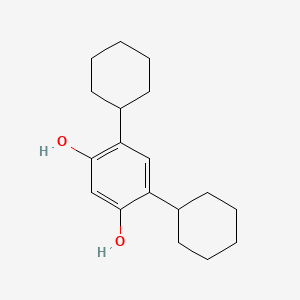
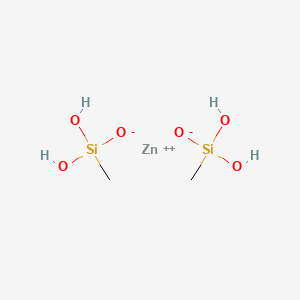
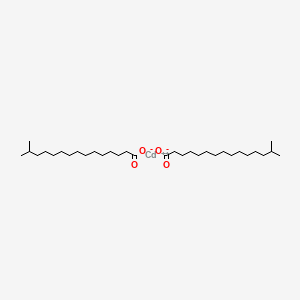
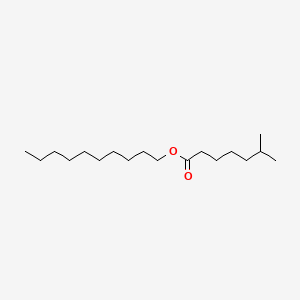


![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
